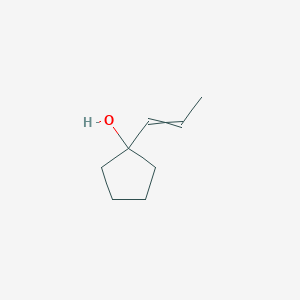
1-(Prop-1-en-1-yl)cyclopentan-1-ol
Description
1-(Prop-1-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclopentanol derivative where a prop-1-en-1-yl group is attached to the cyclopentane ring.
Properties
CAS No. |
6244-40-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-prop-1-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-5-8(9)6-3-4-7-8/h2,5,9H,3-4,6-7H2,1H3 |
InChI Key |
FRHPIEBOJQGXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1(CCCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Prop-1-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with prop-1-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic work-up to yield the desired alcohol. Industrial production methods may involve catalytic hydrogenation of the corresponding cyclopentene derivative under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(Prop-1-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to the corresponding cyclopentane derivative.
Scientific Research Applications
1-(Prop-1-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
1-(Prop-1-en-1-yl)cyclopentan-1-ol can be compared with similar compounds such as:
1,2-dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol: This compound has a similar cyclopentane ring structure but with different substituents, leading to variations in chemical reactivity and applications.
1-(1-Octyn-1-yl)cyclopentanol: Another structurally related compound with an octynyl group instead of a prop-1-en-1-yl group, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


